molecular formula C16H30O6Si2 B3120557 Benzene, bis[(trimethoxysilyl)ethyl]- CAS No. 266317-71-9

Benzene, bis[(trimethoxysilyl)ethyl]-

Cat. No.: B3120557
CAS No.: 266317-71-9
M. Wt: 374.58 g/mol
InChI Key: OYWCDPVWTJGDRT-UHFFFAOYSA-N
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Description

Benzene, bis[(trimethoxysilyl)ethyl]-: is an organosilicon compound with the chemical formula C16H30O6Si2 . It is a colorless liquid known for its versatility in various scientific and industrial applications. The compound is also referred to by its IUPAC name, 1,2-bis(trimethoxysilyl)benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, bis[(trimethoxysilyl)ethyl]- can be synthesized by reacting bis(trimethoxysilyl)benzene with anhydrous stannous chloride in the presence of toluene. The reaction yields trimethoxybenzene as a byproduct. The product can be characterized using various analytical methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Industrial Production Methods: The industrial production of benzene, bis[(trimethoxysilyl)ethyl]- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in facilities equipped with advanced chemical processing equipment to handle the reagents and reaction conditions safely.

Chemical Reactions Analysis

Types of Reactions: Benzene, bis[(trimethoxysilyl)ethyl]- undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and methanol.

    Condensation: Forms stable condensation products with siliceous surfaces and other oxides such as aluminum, zirconium, tin, titanium, and nickel.

    Cross-Coupling Reactions: Acts as a nucleophile in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.

    Condensation: Requires the presence of siliceous surfaces or metal oxides and may involve heating to facilitate the reaction.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are used under controlled temperature and pressure conditions.

Major Products Formed:

    Hydrolysis: Silanols and methanol.

    Condensation: Organosilicon polymers and composites.

    Cross-Coupling Reactions: Various organosilicon compounds depending on the specific reactants used.

Scientific Research Applications

Benzene, bis[(trimethoxysilyl)ethyl]- is widely used in scientific research due to its unique properties:

    Materials Science: Used in the synthesis of periodic mesoporous organosilicas, which are valuable for their high surface area and tunable pore sizes.

    Nanotechnology: Employed in the preparation of nanocomposites and nanostructured materials.

    Organic Synthesis: Acts as a precursor in various organic synthesis reactions, including cross-coupling reactions.

    Coatings and Adhesives: Enhances the mechanical properties and hydrolytic stability of coatings and adhesives.

    Optoelectronics: Utilized in the electronics industry for the preparation of optoelectronic devices.

Mechanism of Action

The mechanism of action of benzene, bis[(trimethoxysilyl)ethyl]- involves its ability to form durable bonds between organic and inorganic materials. The compound has two classes of functionality:

    Hydrolyzable Group: Forms stable condensation products with siliceous surfaces and other oxides.

    Organofunctional Group: Alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, and modifies the partition characteristics.

Comparison with Similar Compounds

    1,4-Bis(triethoxysilyl)benzene: Similar in structure but with ethoxy groups instead of methoxy groups.

    1,6-Bis(trimethoxysilyl)hexane: Contains a hexane spacer instead of a benzene ring.

    3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a benzene ring.

Uniqueness: Benzene, bis[(trimethoxysilyl)ethyl]- is unique due to its combination of a benzene ring with trimethoxysilyl groups, which provides a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both structural integrity and adaptability.

Properties

IUPAC Name

trimethoxy-[2-[2-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-9-7-8-10-16(15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWCDPVWTJGDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=C1CC[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015377
Record name Tmethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266317-71-9
Record name Benzene, bis[(trimethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tmethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethoxysilylethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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